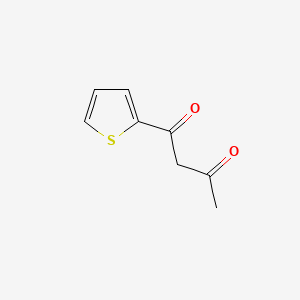

1-(thiophen-2-yl)butane-1,3-dione

説明

Significance and Historical Context of Thiophene-Containing β-Diketones

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, has been a cornerstone of heterocyclic chemistry since its discovery in 1882 by Viktor Meyer as an impurity in benzene. wikipedia.orgnih.gov Its unique physicochemical properties, including its electron-rich nature and its ability to act as a bioisostere of benzene, have established thiophene and its derivatives as privileged scaffolds in medicinal chemistry and materials science. nih.govnih.gov Thiophene-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, and are found in numerous FDA-approved drugs. nih.govnih.gov

In parallel, β-diketones, or 1,3-diketones, represent a fundamentally important class of organic compounds. mdpi.com Their defining structural feature is the presence of two carbonyl groups separated by a single methylene (B1212753) group. This arrangement facilitates a keto-enol tautomerism, where the compound exists in equilibrium between the diketo form and an enol form, a property that is central to their reactivity. researchgate.netresearchgate.net β-Diketones are highly valued as versatile intermediates in organic synthesis, serving as key building blocks for a variety of heterocyclic systems like pyrazoles and isoxazoles. ijpras.com Furthermore, the enolate form of β-diketones acts as an excellent bidentate chelating ligand for a vast range of metal ions, forming stable metal complexes with diverse applications. mdpi.comijpras.com

The convergence of these two important chemical motifs in the form of thiophene-containing β-diketones has yielded compounds of significant scientific interest. The classical method for synthesizing β-diketones is the Claisen condensation, a base-catalyzed reaction between a ketone and an ester, and this method has been successfully applied to the preparation of β-diketones that include a 2-thienyl group. mdpi.comresearchgate.net The resulting molecules combine the electronic properties of the thiophene ring with the versatile reactivity and chelating ability of the β-diketone moiety. These compounds are frequently employed as ligands in coordination chemistry, leading to the formation of metal complexes with interesting photochemical and biological properties. mdpi.comresearchgate.net For instance, an aromatic 1,3-diketone featuring a thiophene moiety has been utilized as a ligand in iridium complexes displaying noteworthy photochemical characteristics. mdpi.com

Scope and Academic Relevance of 1-(thiophen-2-yl)butane-1,3-dione

This compound is a specific example of a thiophene-containing β-diketone that embodies the chemical principles and reactivity associated with this class of compounds. As a research chemical, its primary relevance lies in its utility as a building block in organic synthesis and as a ligand in coordination chemistry. sigmaaldrich.com The presence of both the thiophene ring and the β-dicarbonyl functionality makes it a valuable precursor for synthesizing more complex heterocyclic structures. amanote.com

The academic interest in this compound and its analogs, such as 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, often revolves around their exceptional ability to form stable chelate rings with metal ions. researchgate.net The fluorinated analog, also known as 2-thenoyltrifluoroacetone (TTA), is a widely studied chelating agent used in the extraction and analysis of metals. chemspider.com Metal complexes derived from these ligands have been investigated for various applications, including their potential as antibacterial and anticancer agents and for their interactions with biological macromolecules like DNA. researchgate.net

The synthesis of this compound can be achieved through standard organic reactions, most notably the Claisen condensation of 2-acetylthiophene with an appropriate ester, such as ethyl acetate (B1210297). researchgate.net More modern approaches, such as soft enolization techniques, have also been developed for synthesizing sterically hindered or sensitive β-diketones, which can enhance the efficiency of the coupling process. mdpi.com The core of its utility stems from the keto-enol tautomerism, which allows it to be deprotonated to form a resonance-stabilized enolate anion, the key species involved in chelation and further synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 3051-27-2 |

| Molecular Formula | C₈H₈O₂S |

| Molecular Weight | 168.21 g/mol |

| Physical Form | Solid |

| InChI Key | BSXCLFYNJYBVPM-UHFFFAOYSA-N |

This data is compiled from available chemical supplier information. sigmaaldrich.comchemicalbook.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,4-di-(2′-thienyl)-1,4-butanedione |

| 1,6-di(thiophen-2-yl)hexane-1,6-dione |

| 1,7-di(thiophen-2-yl)heptane-1,7-dione |

| 2-acetylthiophene |

| 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione (2-thenoyltrifluoroacetone) |

| Adipoyl chloride |

| Benzene |

| Cefoxitin |

| Celecoxib |

| Clopidogrel |

| Ethyl acetate |

| Furan |

| Olanzapine |

| Pyrrole |

| Raltitrexed |

| Sertaconazole |

| Suprofen |

| Tiagabine |

| Thiophene |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXCLFYNJYBVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062815 | |

| Record name | 1,3-Butanedione, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3051-27-2 | |

| Record name | 1-(2-Thienyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3051-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenoylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thenoylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Butanedione, 1-(2-thienyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Butanedione, 1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THENOYLACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT2LIU0K18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 1 Thiophen 2 Yl Butane 1,3 Dione and Its Analogues

Diversification through Derivatization and Functionalization

The 1-(thiophen-2-yl)butane-1,3-dione scaffold serves as a versatile platform for the synthesis of a wide array of more complex molecules through various derivatization and functionalization reactions.

The acidic methylene (B1212753) group of this compound can be readily deprotonated to form a nucleophilic enolate, which can then be reacted with various electrophiles to introduce alkyl or perfluorinated alkyl substituents. This allows for the synthesis of a diverse library of β-diketone analogues.

The synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety can be achieved via a Claisen-type condensation between a perfluoroalkyl ester and 2-acetylthiophene. nih.gov This reaction is typically carried out in the presence of a strong base like sodium hydride. nih.gov

Table 2: Examples of Perfluorinated β-Diketones Synthesized from 2-Acetylthiophene nih.gov

| Perfluoroalkyl Group (RF) | Ester (R) | Yield (%) |

| C2F5 | Et | 52 (92) |

| C3F7 | Me | 66 (93) |

| C4F9 | Et | 71 (82) |

| C5F11 | Me | 75 (88) |

| C6F13 | Me | 76 (83) |

Note: Yields in parentheses represent the total isolated yield after an additional amount of diketone was isolated via copper chelate from low-boiling fractions after distillation. nih.gov

The carbonyl groups of this compound are reactive towards primary amines, leading to the formation of Schiff bases (monoimines) and diimines. These reactions typically involve the condensation of the β-diketone with one or two equivalents of an amine, often with acid or base catalysis and removal of water to drive the reaction to completion. The resulting Schiff bases and diimines are important ligands in coordination chemistry and can serve as intermediates for the synthesis of other heterocyclic compounds.

This compound is a valuable building block in multi-component reactions (MCRs) for the efficient synthesis of a variety of heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic methylene group allows for a range of cyclocondensation reactions with different reagents. These one-pot reactions offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures.

For instance, the reaction of β-diketones with appropriate reagents can lead to the formation of complex heterocyclic structures such as triazolopyrimidines, thiazoles, and pyrazolopyridines. The specific heterocyclic system formed depends on the nature of the other components in the reaction mixture. These reactions often proceed through a series of condensation and cyclization steps, highlighting the versatility of the β-diketone scaffold in heterocyclic synthesis.

Catalytic Synthesis Routes: Rh-catalyzed Reductive α-Acylation and Knoevenagel Condensations

The synthesis of 1,3-dicarbonyl compounds, including this compound, is a cornerstone of organic chemistry due to their utility as versatile building blocks. Modern catalytic methods offer efficient and selective pathways to these structures. This section details two significant catalytic approaches: rhodium-catalyzed reductive α-acylation and the Knoevenagel condensation, which are employed for the synthesis of this compound and its analogues.

Rhodium-Catalyzed Reductive α-Acylation

Rhodium-catalyzed reactions provide a powerful tool for carbon-carbon bond formation. The direct synthesis of 1,3-diketones can be achieved through the reductive α-acylation of α,β-unsaturated ketones (enones). nih.gov This method is highly chemoselective, directly adding an acyl group to the α-position of the enone. nih.gov

The general transformation involves reacting an α,β-unsaturated ketone with an acid chloride in the presence of a rhodium catalyst, such as Wilkinson's catalyst (RhCl(PPh₃)₃), and a stoichiometric reductant like diethylzinc (B1219324) (Et₂Zn). nih.gov

Reaction Mechanism: The catalytic cycle is believed to involve several key steps. Initially, the Rh(I) catalyst may undergo oxidative addition with the acid chloride to form an acyl-Rh(III) complex. Concurrently, the enone coordinates to the rhodium center. A subsequent reductive coupling process, potentially involving hydride transfer from an organozinc intermediate, leads to the formation of the 1,3-diketone product and regeneration of the active Rh(I) catalyst. nih.govnih.gov

An alternative pathway in related reactions is the hydrogen-mediated reductive coupling of vinyl ketones with aldehydes. organic-chemistry.org In these systems, a rhodium hydride species is formed, which then participates in the conjugate addition to the vinyl ketone. nih.govorganic-chemistry.org The resulting rhodium enolate can then react with an aldehyde to furnish the coupled product. The choice of ligand is crucial for achieving high yields and selectivity. For instance, tri-2-furylphosphine has been shown to be effective in promoting high syn-diastereoselectivity in aldol (B89426) reductive couplings. organic-chemistry.org

Research Findings: Studies have demonstrated the successful synthesis of various 1,3-diketones from the corresponding enones and acid chlorides. The reaction is noted for its simplicity and high degree of chemoselectivity for α-acylation. nih.gov While direct examples for the synthesis of this compound using this specific method are not prevalent in the cited literature, the methodology is applicable to a range of enones and acylating agents, suggesting its potential for producing thiophene-containing analogues. The table below summarizes the results for the synthesis of various 1,3-diketones via Rh-catalyzed α-acylation of enones. nih.gov

| Enone | Acid Chloride | Product (1,3-Diketone) | Yield (%) |

|---|---|---|---|

| Cyclohex-2-en-1-one | Benzoyl chloride | 2-Benzoylcyclohexan-1-one | 81 |

| Cyclohex-2-en-1-one | Acetyl chloride | 2-Acetylcyclohexan-1-one | 68 |

| Cyclopent-2-en-1-one | Benzoyl chloride | 2-Benzoylcyclopentan-1-one | 75 |

| 4-Phenylbut-3-en-2-one | Benzoyl chloride | 1-Phenyl-3-benzoylbutan-2-one | 70 |

Knoevenagel Condensations

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base, typically an amine like piperidine (B6355638) or pyridine. wikipedia.orgsci-hub.se The reaction proceeds through a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgorganic-chemistry.org

Reaction Pathway: In the context of synthesizing 1,3-dione structures or their precursors, a thiophene (B33073) aldehyde, such as thiophene-2-carboxaldehyde, can be reacted with a β-dicarbonyl compound like acetylacetone (B45752) or a β-keto ester such as ethyl acetoacetate. The active methylene group of the β-dicarbonyl compound is deprotonated by the basic catalyst to form an enolate. organic-chemistry.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to produce a conjugated enone. wikipedia.orgyoutube.com

This initial Knoevenagel product can then be a substrate for further reactions to obtain the saturated 1,3-diketone. Alternatively, the Knoevenagel condensation is a key step in multicomponent reactions, such as the Gewald reaction, to synthesize substituted thiophene rings. researchgate.net For instance, the condensation of an aldehyde with an active methylene nitrile, followed by reaction with elemental sulfur and a base, can yield a 2-aminothiophene derivative. researchgate.net

Research Findings: The Knoevenagel condensation is widely applied in the synthesis of various heterocyclic and biologically active molecules. sci-hub.senih.gov Its utility in creating thiophene-containing structures is well-documented. For example, novel conditions using hexamethyldisilazane (B44280) and acetic acid have been developed for the Knoevenagel condensation step in the synthesis of substituted 2-aminothiophenes. researchgate.net The reaction is also a key step in the synthesis of various fused heterocyclic systems. nih.gov The table below presents examples of Knoevenagel condensations involving various aldehydes and active methylene compounds, illustrating the versatility of this reaction.

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine/Ethanol (B145695) | 5-(2-Methoxybenzylidene)thiobarbituric acid | - | wikipedia.org |

| Pregnenolone | Cyanoacetylhydrazine | Ammonium acetate (B1210297) | Knoevenagel condensation product | - | nih.gov |

| Aromatic Aldehydes | 5,5-Dimethylcyclohexane-1,3-dione | - | Xanthene derivatives | - | researchgate.net |

| 4-Chlorobenzaldehyde | Various active methylene compounds | Boric acid/Aqueous Ethanol | Corresponding Knoevenagel adducts | High | mdpi.com |

Molecular Structure, Conformational Analysis, and Tautomerism

Keto-Enol Tautomerism: Equilibrium Studies and Influencing Factors

The tautomerism between the diketo and enol forms is a fundamental characteristic of β-diketones. In 1-(thiophen-2-yl)butane-1,3-dione, the equilibrium heavily favors the enol form, a phenomenon attributed to the formation of a stable, conjugated six-membered ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution. For β-dicarbonyl compounds, the diketo and keto-enolic forms interconvert slowly on the NMR timescale, allowing for the distinct observation and integration of signals from both species. ruc.dk

In derivatives of this compound, ¹H and ¹³C NMR spectroscopy have been employed to investigate the tautomeric equilibrium. For instance, studies on similar structures, such as 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-diones, have shown that the mono-enol form is the major tautomer, constituting 80–90% of the mixture in solution. bohrium.comresearchgate.net The ¹³C NMR spectrum is particularly informative, showing distinct signals for ketonic and enolic carbons. researchgate.netmdpi.comnih.gov For example, in a novel 1,3,4-thiadiazole derivative featuring a dione (B5365651) moiety, the ketonic carbon appears around δ 204.5 ppm, while the enolic carbon is observed at δ 155.5 ppm, confirming the presence of both tautomers. mdpi.comnih.gov

In a study of 1-(2-hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione, a related compound, the keto-to-enol tautomer ratio was determined to be 1:2.5, further highlighting the prevalence of the enol form. rsc.org These experimental findings consistently demonstrate that the enol tautomer is the dominant species in solution for this class of compounds.

| Compound | Tautomeric Form | Percentage in Solution | Reference |

|---|---|---|---|

| 1-phenyl(1-thiophen-2-yl)-4-(diphenylphosphoryl)butane-1,3-dione | Mono-enol | 80-90% | bohrium.comresearchgate.net |

| 1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)propane-1,3-dione | Enol | ~71% (1:2.5 ratio) | rsc.org |

The pronounced stability of the enol tautomer in this compound is largely due to the formation of a strong intramolecular hydrogen bond. This interaction occurs between the hydroxyl proton of the enol and the oxygen atom of the adjacent carbonyl group, creating a quasi-aromatic six-membered ring. This chelate ring structure results in significant stabilization of the enol form over the open-chain diketo form. mdpi.comstackexchange.comruc.dk

The presence of this intramolecular hydrogen bond is a key factor in controlling the enol-keto equilibrium. mdpi.com X-ray diffraction studies on analogous thienyl β-diketones have confirmed that the enol proton is positioned to facilitate this hydrogen bond, contributing to the planarity and stability of the resulting structure. mdpi.com The formation of this stable, conjugated system is energetically favorable and is the primary reason for the high percentage of the enol tautomer observed in experimental studies. stackexchange.com

The position of the keto-enol equilibrium is highly sensitive to the surrounding solvent environment. researchgate.net The polarity of the solvent and its ability to form hydrogen bonds can dramatically influence the tautomerization process. nih.govnih.gov Generally, non-polar solvents tend to favor the enol form, as the intramolecular hydrogen bond is more stable in an environment that does not compete for hydrogen bonding.

Conversely, polar solvents can stabilize the more polar diketo tautomer through intermolecular interactions, such as dipole-dipole forces and hydrogen bonding. researchgate.netmdpi.comjlu.edu.cn For instance, studies on structurally similar dicarbonyl compounds have shown a clear trend: the percentage of the enol form is higher in non-polar solvents like chloroform (B151607), while the keto form is favored in polar aprotic solvents such as dimethyl sulfoxide (DMSO). researchgate.netmdpi.comnih.gov This is because polar solvents can disrupt the internal hydrogen bond of the enol while preferentially solvating the keto form. researchgate.net The keto-enol equilibrium constant (Keq) has been found to be stable in solvents like DMSO-d6 and chloroform-d, indicating a predictable solvent-dependent behavior. researchgate.net

| Solvent Type | Favored Tautomer | Reason | Example Solvents |

|---|---|---|---|

| Non-polar | Enol | Intramolecular H-bond is preserved. | Chloroform |

| Polar Aprotic | Keto | Preferential solvation of the more polar keto form. | DMSO |

| Polar Protic | Varies (often favors Keto) | Competition for H-bonding with both tautomers. | Methanol (B129727) |

Theoretical and Computational Analysis of Tautomeric Forms

Computational chemistry provides powerful insights into the structural and energetic properties of the tautomers of this compound, complementing experimental findings.

Density Functional Theory (DFT) has become a standard method for investigating the structures, conformations, and relative energies of tautomeric forms. ruc.dknih.gov Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict the optimized geometries and relative stabilities of the keto and enol tautomers. ruc.dknih.gov

These theoretical studies consistently show that the enol form, stabilized by the intramolecular hydrogen bond, is energetically more favorable than the diketo form. ruc.dk DFT calculations can quantify this energy difference, providing a theoretical basis for the experimentally observed predominance of the enol tautomer. Furthermore, computational models can incorporate solvent effects using methods like the Polarizable Continuum Model (PCM), which allows for the theoretical prediction of how different solvent environments will shift the tautomeric equilibrium, aligning with experimental observations. ruc.dk

The flexibility of the butane-1,3-dione backbone allows for different spatial arrangements of the thiophene (B33073) ring relative to the dicarbonyl moiety. Theoretical studies can map the conformational landscape by calculating the energy as a function of dihedral angle rotations around key single bonds. These calculations reveal the most stable conformations and the energy barriers that separate them.

The rotation around the C-C single bonds in the butane (B89635) chain is a critical factor. The energy barriers for rotation in butane itself are well-understood to be governed by steric hindrance and hyperconjugation. researchgate.netresearchgate.net For this compound, the rotation of the thiophene ring and the acetyl group introduces additional complexity. Computational models can determine the potential energy surface for these rotations, identifying low-energy conformers and the transition states that connect them. These analyses suggest that steric repulsion plays a dominant role in defining the rotational energy barriers and, consequently, the preferred conformations of the molecule. researchgate.net

Coordination Chemistry of 1 Thiophen 2 Yl Butane 1,3 Dione and Its Metal Complexes

Ligand Design and Chelating Properties

The unique structural characteristics of 1-(thiophen-2-yl)butane-1,3-dione make it a highly effective ligand in coordination chemistry. Its capabilities are rooted in the β-diketone functional group, which provides an ideal binding site for metal ions.

Role as an O,O-Donor Ligand for d- and f-Block Elements

This compound, like other β-diketones, primarily exists in equilibrium with its enol tautomer. The deprotonation of the enolic hydroxyl group results in a monoanionic bidentate ligand. This ligand coordinates to metal ions through its two oxygen atoms, forming a stable six-membered chelate ring. This O,O-donor coordination mode is highly effective for complexing with a wide range of metal ions, including those from the d-block (transition metals) and f-block (lanthanides and actinides). frontiersin.orgnih.gov The presence of the thiophene (B33073) ring can also influence the electronic properties of the chelate ring, which in turn affects the stability and properties of the resulting metal complex. researchgate.net

The fluorinated analogue, thenoyltrifluoroacetone (TTA), is a well-studied example that highlights these properties. The electron-withdrawing nature of its trifluoromethyl group increases the acidity of the enol form, facilitating complexation with metal ions at lower pH values compared to non-fluorinated analogues. nih.gov This characteristic makes such ligands particularly useful in solvent extraction and for forming complexes with numerous metal ions. nih.gov

Design and Synthesis of Polydentate Ligands Incorporating the β-Diketone Moiety

The this compound moiety can serve as a foundational component for constructing more complex polydentate ligands. nih.govhector-fellow-academy.de By chemically modifying the core structure, additional donor atoms can be introduced, enhancing the ligand's coordination capabilities and allowing for the formation of polynuclear or more stable mononuclear complexes.

A common strategy involves condensation reactions at the γ-carbon or the carbonyl groups of the β-diketone. For instance, reaction with amines or hydrazines can yield Schiff base ligands that possess additional N-donor sites. These new ligands can then form complexes with different coordination numbers and geometries. The development of such ligands aims to create more electron-rich systems with tunable steric and electronic properties, which is of great interest for applications in catalysis. hector-fellow-academy.de Research has described the synthesis of complex aromatic 1,3-diketones bearing thiophene moieties, which are then used as ligands in metal complexes with specific photochemical properties. nih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves straightforward reaction pathways, leading to a variety of coordination compounds with distinct properties.

Synthetic Routes for Transition Metal Complexes (e.g., Ni(II), Cu(II), Co(II), Pd(II))

The synthesis of transition metal complexes with β-diketonate ligands generally involves the reaction of a metal salt with the ligand in a suitable solvent. A base is often added to facilitate the deprotonation of the ligand's enol form, promoting coordination.

A general synthetic procedure is as follows: A solution of the metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a solvent like ethanol (B145695) or methanol (B129727) is mixed with a stoichiometric amount of this compound, also dissolved in an appropriate solvent. The reaction mixture is stirred, and a base (such as sodium hydroxide, ammonia, or an organic amine) is added dropwise to raise the pH, leading to the precipitation of the neutral metal complex. youtube.com The resulting solid is then collected by filtration, washed to remove impurities, and can be recrystallized.

Copper(II) Complexes: Copper(II) complexes are readily prepared by reacting a Cu(II) salt, like copper(II) sulfate (B86663) or copper(II) chloride, with the ligand in an aqueous or alcoholic medium. nih.govyoutube.com

Cobalt(II) Complexes: The synthesis of Co(II) complexes can be achieved by reacting cobalt(II) salts such as cobalt(II) nitrate (B79036) or cobalt(II) chloride with the ligand. youtube.comgoogle.com The reaction is often carried out in an alcoholic solution.

Nickel(II) Complexes: Ni(II) complexes can be synthesized using a similar method, for example, by reacting nickel(II) acetate with the fluorinated analogue thenoyltrifluoroacetone (TTA) to form solvent-induced octahedral complexes.

Palladium(II) Complexes: Palladium complexes can be synthesized through various methods, including the reaction of palladium precursors with the ligand. frontiersin.orgrsc.orgnih.gov For example, palladium(0) precatalysts can undergo ligand substitution to incorporate β-diketonate ligands. elsevierpure.com

Synthesis of Lanthanide Complexes and Their Luminescent Properties

Lanthanide complexes with this compound and its analogues are of significant interest due to their unique luminescent properties. The synthesis follows a similar path to that of transition metal complexes, typically by reacting a lanthanide salt (e.g., nitrate or chloride) with the ligand in a buffered solution or an organic solvent.

The key feature of these complexes is the "antenna effect." The β-diketonate ligand, particularly with its aromatic thiophene group, is highly efficient at absorbing UV light. researchgate.net After absorption, the ligand transfers this energy intramolecularly to the central lanthanide ion (e.g., Eu³⁺ or Tb³⁺). The excited lanthanide ion then relaxes by emitting light at its characteristic, sharp, and well-defined wavelengths, which fall in the visible or near-infrared region. acs.org This process results in intense, long-lived luminescence, which is a hallmark of these compounds. researchgate.netresearchgate.net

The luminescent properties of these complexes make them suitable for a variety of applications, including as luminescent labels in bioassays and as materials for optical devices like organic light-emitting diodes (OLEDs) and lasers. researchgate.netresearchgate.net

| Ion | Excitation λ (nm) | Emission λ (nm) | Transition | Color |

| Eu³⁺ | ~340 | 612 | ⁵D₀ → ⁷F₂ | Red |

| Tb³⁺ | ~340 | 545 | ⁵D₄ → ⁷F₅ | Green |

| This table presents typical data for lanthanide complexes with the analogous thenoyltrifluoroacetonate (TTA) ligand, which effectively demonstrates the antenna effect. researchgate.netresearchgate.net |

Structural Elucidation of Coordination Compounds

A variety of analytical techniques are employed to determine the structure, composition, and properties of the coordination compounds formed with this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. Upon complexation, the characteristic vibrational frequencies of the ligand change. Notably, the C=O and C=C stretching bands of the β-diketonate moiety shift to lower frequencies, indicating the delocalization of electron density within the newly formed chelate ring and the weakening of these bonds due to coordination through the oxygen atoms.

| Compound Type | ν(C=O) (cm⁻¹) | ν(C=C) (cm⁻¹) |

| Free Ligand (Enol Form) | ~1600 | ~1540 |

| Metal Complex | ~1580 | ~1510 |

| This table shows representative shifts in IR frequencies upon complexation. |

UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic transitions within the complexes. It provides information on the ligand-to-metal charge transfer (LMCT) bands and, for transition metals, the d-d transitions, which are indicative of the coordination environment and geometry of the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the complex. The disappearance of the enolic proton signal upon complexation is a key indicator of coordination.

Single Crystal X-ray Diffraction: Geometric Parameters and Crystal Packing

When this compound acts as a ligand, it typically coordinates to a metal center through the two oxygen atoms of the β-diketone moiety, forming a six-membered chelate ring. The geometry of the resulting complex is dictated by the coordination number and the electronic configuration of the metal ion. Common geometries include octahedral, as seen in some Co(II) and Cd(II) complexes, or tetrahedral, as observed in certain Zn(II) complexes. rsc.orgnih.gov

For instance, in related thiophene-containing structures, the thiophene ring system is often observed to be essentially planar. nih.govresearchgate.net The crystal structure of a derivative, 4-trifluoro-2-[2-(4-fluorophenyl)hydrazine-1-ylidene]-1-(thiophen-2-yl)butane-1,3-dione, was determined to be in the triclinic crystal system with the P-1 space group. sibran.ru In another related compound, 1,4-bis(thiophen-2-yl)butane-1,4-dione, the molecule is nearly planar, with a maximum deviation of only 0.063 (2) Å from the mean plane. nih.govresearchgate.net

Crystal packing, or the arrangement of molecules in the crystal lattice, is governed by intermolecular forces. In the solid state, these complexes often organize into extended networks through various non-covalent interactions. For example, symmetry-related molecules can be linked via pairs of intermolecular C—H···π contacts, leading to the formation of interwoven two-dimensional networks. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Thiophene Derivative This table presents data for a related thiophene compound to illustrate the parameters obtained from SCXRD analysis.

| Parameter | Value | Reference |

| Crystal System | Triclinic | sibran.ru |

| Space Group | P-1 | sibran.ru |

| a (Å) | 8.2723(6) | sibran.ru |

| b (Å) | 9.3009(7) | sibran.ru |

| c (Å) | 9.9895(7) | sibran.ru |

| α (°) | 79.224(2) | sibran.ru |

| β (°) | 75.851(2) | sibran.ru |

| γ (°) | 72.337(2) | sibran.ru |

| V (ų) | 704.83(9) | sibran.ru |

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The supramolecular architecture of these metal complexes is directed by a variety of weak intermolecular interactions, including hydrogen bonds, C–H···π interactions, and other van der Waals forces. nih.govnih.gov These interactions are fundamental in controlling molecular recognition and self-assembly processes in the crystal. nih.gov

Hydrogen Bonding: Hydrogen bonds are a dominant force in the crystal packing of many thiophene-containing compounds. In crystals of related molecules, pairs of N—H⋯O hydrogen bonds can link molecules into dimers, which are then further connected by C—H⋯O interactions to form layers. researchgate.netnih.gov Other observed interactions include C—H⋯N and C—H⋯S bonds, which contribute to the formation of extensive molecular layers. nih.gov

Hirshfeld Surface Analysis: To visualize and quantify these complex intermolecular interactions, Hirshfeld surface analysis is a powerful tool. rsc.orgnih.gov This method maps the electron distribution of a molecule within its crystalline environment.

dnorm Surface: The normalized contact distance (dnorm) map highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii.

Fingerprint Plots: Two-dimensional fingerprint plots are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances from the surface to the nearest atoms inside and outside the surface. These plots allow for the calculation of the percentage contribution of each type of contact to the total surface area. researchgate.netnih.gov For example, in a related thiophene derivative, the most significant contributions to crystal packing were from H···H (39.7%), C···H/H···C (17.3%), and O···H/H···O (16.8%) contacts. researchgate.net

Shape Index and Curvedness: The shape index map helps to identify complementary hollows and bumps, which are characteristic of π-π stacking interactions. nih.gov The curvedness map distinguishes between planar surface areas and areas of high curvature, further detailing the shape and packing of molecules. nih.gov

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Thiophene Compound

| Contact Type | Percentage Contribution (%) | Reference |

| H···H | 43.2 | researchgate.net |

| C···H/H···C | 27.7 | researchgate.net |

| O···H/H···O | 18.2 | researchgate.net |

| S···H/H···S | 2.5 | researchgate.net |

| C···O/O···C | 1.0 | researchgate.net |

| O···O | 0.8 | researchgate.net |

Electronic Structure and Redox Behavior of Metal Complexes

The electronic properties of metal complexes of this compound are of significant interest, particularly their redox activity and electronic transitions, which are governed by the interplay between the metal center and the π-conjugated ligand system.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a key electrochemical technique used to investigate the redox behavior of metal complexes. By measuring the current response to a sweeping potential, CV can determine the oxidation and reduction potentials of a species, providing insight into the stability of different oxidation states of the metal center. The technique can also reveal the reversibility of redox processes. The electropolymerization of thiophene-based compounds to form stable, electrically conductive films is a well-known application, highlighting the inherent redox activity of the thiophene moiety. nih.govresearchgate.net In a metal complex, the electron-donating or -withdrawing nature of the this compound ligand will modulate the electron density at the metal center, thereby influencing its redox potentials.

Quantum Chemical Calculations on Electronic Transitions and Charge Transfer

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and properties of these complexes. nih.gov These computational methods can optimize molecular geometries and analyze frontier molecular orbitals (HOMO and LUMO), the energy gap of which is crucial for determining the electronic and optical properties.

Electronic Transitions: Time-dependent DFT (TD-DFT) calculations are employed to predict electronic absorption spectra and assign the nature of electronic transitions. These transitions can be classified as metal-centered (d-d), ligand-centered (π-π*), or charge-transfer transitions.

Charge Transfer: A critical phenomenon in these complexes is charge transfer, which can occur from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT). LMCT processes are particularly relevant. For example, visible-light irradiation can induce an LMCT event in an Fe(III)-N₃ complex, generating a highly reactive azidyl radical. nih.gov This process involves the excitation of an electron from an orbital predominantly located on the ligand to an orbital primarily on the metal center. nih.gov In the context of this compound complexes, the electron-rich thiophene ring and the diketonate system can participate in LMCT, influencing the photochemical reactivity of the complex. The strength of such electronic interactions can be quantified by computing charge transfer integrals between molecules, which provides insight into intermolecular charge transport pathways. nih.gov

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(thiophen-2-yl)butane-1,3-dione, offering insights into its complex framework and dynamic processes in solution.

Advanced 1D and 2D NMR Techniques for Complex Architectures

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of related thiophene-containing diones shows characteristic signals for the aromatic protons of the thiophene (B33073) ring, as well as for the methyl and methylene (B1212753) groups of the butane-1,3-dione moiety. nih.gov For instance, signals for aromatic protons typically appear in the range of δ 7.0–8.0 ppm, while methyl protons are observed at approximately δ 2.0 ppm and methylene protons around δ 4.0-5.0 ppm. nih.gov

NMR Studies on Dynamic Processes and Tautomeric Exchange

This compound exists as a mixture of keto and enol tautomers in solution, a dynamic equilibrium that is readily studied by NMR spectroscopy. nih.govresearchgate.net The position of this equilibrium is sensitive to factors such as solvent polarity and temperature. nih.gov

The enol form is stabilized by the formation of a strong intramolecular hydrogen bond, resulting in a characteristic downfield shift of the enolic proton signal in the ¹H NMR spectrum, often observed above δ 15 ppm. The relative integration of the signals corresponding to the keto and enol forms allows for the quantification of their respective populations under different conditions. nih.gov Studies on analogous β-dicarbonyl compounds have shown that in non-polar solvents, the enol form is generally favored, while polar solvents can shift the equilibrium towards the keto form by solvating the carbonyl groups. nih.govstackexchange.com The rate of the tautomeric exchange can also be investigated using variable temperature NMR studies. researchgate.net

Table 1: Representative ¹H NMR Data for Thiophene-Containing Diones in CDCl₃

| Functional Group | Chemical Shift (δ, ppm) |

| Aromatic CH | 7.0 - 8.0 |

| Methylene CH₂ | 4.0 - 5.0 |

| Methyl CH₃ | ~2.0 |

| Enolic OH | >15 |

Note: This table provides representative chemical shift ranges and is not specific to a single, isolated measurement of this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Modes

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding arrangements within this compound.

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) groups. In the keto form, two distinct C=O stretching bands are expected. In the enol form, which is stabilized by intramolecular hydrogen bonding, the C=O stretching frequency is lowered and a broad O-H stretching band is observed. The C=C stretching of the enol form and the thiophene ring also give rise to characteristic bands. For similar thiophene derivatives, strong C=O stretching bands are observed around 1660 cm⁻¹. nih.gov

Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The symmetric vibrations of the thiophene ring are often prominent in the Raman spectrum. By comparing the IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

Table 2: Key IR Absorption Bands for Thiophene-Containing Carbonyl Compounds

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1660 |

| C-H (thiophene) | Stretch | 3100 - 3000 |

| C=C (thiophene) | Stretch | 1550 - 1400 |

| O-H (enol) | Stretch (broad) | 3200 - 2500 |

Note: This table provides representative wavenumber ranges.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 168.21 g/mol . sigmaaldrich.com

Under electron impact (EI) ionization, the molecule undergoes characteristic fragmentation. The fragmentation pattern provides structural information by revealing stable fragments. Common fragmentation pathways for related thiophene derivatives involve the cleavage of bonds adjacent to the carbonyl groups and the thiophene ring. nih.gov The fragmentation of dicarbonyl compounds can proceed through the loss of carbon monoxide (CO) molecules. researchgate.net Analysis of the mass-to-charge ratio (m/z) of the resulting fragments helps to piece together the structure of the parent molecule.

UV-Visible Spectroscopy: Electronic Transitions and Ligand-Metal Interactions

UV-Visible spectroscopy provides insights into the electronic transitions within this compound and its potential metal complexes. The spectrum of the compound itself typically shows absorption bands in the UV region corresponding to π→π* and n→π* transitions associated with the conjugated system of the thiophene ring and the dicarbonyl moiety.

When this compound acts as a ligand and coordinates to a metal ion, new absorption bands can appear in the visible region. These bands are often due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. mdpi.comrsc.org The position and intensity of these bands are sensitive to the nature of the metal ion and the coordination geometry. For instance, studies on copper(II) complexes with similar ligands show distinct absorption bands in the visible region that are indicative of the complex formation. mdpi.com

Thermal Analysis (TGA, DTG) for Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG), are employed to evaluate the thermal stability and decomposition behavior of this compound and its derivatives.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components. DTG, the first derivative of the TGA curve, helps to identify the temperatures at which the rate of mass loss is at its maximum, indicating distinct decomposition steps. The thermal stability of metal complexes of this compound can also be assessed, revealing how coordination to a metal ion affects the thermal properties of the ligand.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for studying the properties of 1-(thiophen-2-yl)butane-1,3-dione and its derivatives. nih.govnih.gov DFT methods offer a balance between computational cost and accuracy, making them suitable for investigating various aspects of this compound's chemistry.

Geometry Optimization and Vibrational Frequency Analysis

DFT calculations are routinely used to determine the optimized molecular geometry of this compound. youtube.com These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. nih.gov For instance, studies on related thiophene-containing compounds have shown that DFT methods like B3LYP and HSEh1PBE can predict bond lengths and angles that are in good agreement with experimental data obtained from X-ray diffraction. nih.gov In one study, the calculated C-C bond lengths were in the range of 1.370–1.489 Å, which is comparable to the experimental range of 1.340–1.476 Å. nih.gov

Vibrational frequency analysis, also performed using DFT, provides theoretical vibrational spectra (e.g., infrared and Raman). researchgate.net These calculated spectra can be compared with experimental spectra to confirm the structure of the synthesized compound and to assign specific vibrational modes to different functional groups within the molecule. Anharmonic corrections are often applied to the calculated harmonic frequencies to improve the agreement with experimental values, particularly for stretching vibrations like C-H bonds. researchgate.net

HOMO-LUMO Analysis and Electronic Property Prediction

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

For this compound and its metal complexes, DFT calculations have been used to determine these frontier molecular orbitals and their energy gap. For example, a study on a nickel(II) complex of a related compound, 4,4,4-trifluoro-1-(thiophen-2-yl)butane-1,3-dione, found that the trans isomer had a lower HOMO-LUMO gap (3.1119 eV) compared to the cis isomer (3.2186 eV), suggesting the trans isomer is more reactive. researchgate.net These calculations provide insights into the electronic transitions and the potential for charge transfer within the molecule.

Isomerization Pathways and Reaction Mechanisms (e.g., Trans/Cis Isomerization)

DFT calculations are instrumental in investigating the isomerization pathways and reaction mechanisms involving this compound. frontiersin.orgfrontiersin.org This includes studying the tautomeric equilibrium between its enol and keto forms, which is a key aspect of its chemistry. mdpi.com The presence of the electron-withdrawing trifluoromethyl group in thenoyltrifluoroacetone (TTA) favors the enol form. mdpi.com

Furthermore, DFT has been used to study the trans/cis isomerization of metal complexes containing this ligand. researchgate.net By calculating the energies of the transition states and intermediates along the reaction coordinate, researchers can determine the most favorable reaction pathway and the associated energy barriers. For example, in a study of a copper(II) complex, DFT calculations supported the experimental observation that the trans-isomer was the kinetically favored product. researchgate.net

Molecular Dynamics Simulations: Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its interactions with solvent molecules and other species in solution. rsc.org MD simulations can reveal how the molecule's conformation and interactions change over time, providing a more realistic picture of its behavior in a condensed phase.

For instance, MD simulations have been employed to investigate the solvent extraction of metal ions using thenoyltrifluoroacetone (TTA). mdpi.com These simulations can shed light on the role of the solvent, anions, and humidity in the extraction process by modeling the intermolecular interactions between the TTA-metal complex and the surrounding solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For thiophene (B33073) derivatives, QSAR studies have been conducted to understand how different structural modifications influence their anti-inflammatory activity. researchgate.net

In a typical QSAR study, various molecular descriptors, which are numerical representations of a molecule's physicochemical properties, are calculated. These descriptors can be electronic (e.g., energy of the lowest unoccupied molecular orbital - ELUMO, dipole moment), topological, or physicochemical. nih.govresearchgate.net Statistical methods like multiple linear regression (MLR) and artificial neural networks (ANN) are then used to develop a QSAR model that can predict the activity of new, unsynthesized compounds. nih.gov For some thiophene analogs, QSAR studies have highlighted the significant role of electronic properties in modulating their anti-inflammatory effects. researchgate.net

Molecular Docking Studies for Ligand-Biomacromolecule Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or DNA. mdpi.com This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at the molecular level.

For derivatives of this compound, molecular docking studies have been performed to investigate their interactions with various biological targets. For example, docking studies have been used to explore the binding of thiophene-containing compounds to the main protease of COVID-19, acetylcholinesterase, and 5-HT1A serotonin (B10506) receptors. nih.govmdpi.comresearchgate.net These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the biomacromolecule, providing valuable information for the design of more potent and selective inhibitors. mdpi.com In some cases, the results of molecular docking are further validated by comparing them with experimental data, such as DNA binding studies. researchgate.net

Applications in Advanced Chemical Research

Catalysis and Organocatalysis

The β-diketonate group in 1-(thiophen-2-yl)butane-1,3-dione is an excellent chelating ligand for a wide range of metal ions. This ability to form stable metal complexes is the foundation of its use in catalysis.

The β-diketonate structure of this compound allows it to form stable complexes with transition metals, which are central to many catalytic processes. While the compound belongs to the family of acetylacetonate (B107027) (acac) ligands known for their role in catalysis rsc.org, specific documented instances of its application in major industrial reactions like hydrosilylation and aldol (B89426) condensation are not extensively reported in current literature.

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a critical process in the production of silicones and for fine chemical synthesis, often catalyzed by platinum group metals. nih.govbuchler-gmbh.com The mechanism frequently involves the coordination of the reactants to a metal center, a role for which complexes of this compound would be structurally suited.

Similarly, the aldol condensation, a fundamental carbon-carbon bond-forming reaction, can be catalyzed by transition metal complexes that act as Lewis acids to activate the carbonyl reactants. rsc.orgresearchgate.net The formation of a stable chelate between a metal ion and the dione (B5365651) ligand could provide a robust catalytic center. However, detailed studies focusing specifically on complexes of this compound in these particular catalytic transformations remain a developing area of research.

A significant goal in modern catalysis is the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, enhancing sustainability and cost-effectiveness. The incorporation of catalytic species into solid supports like metal-organic frameworks (MOFs) is a primary strategy to achieve this.

This compound is a potential candidate for use as an organic linker in the synthesis of MOFs. researchgate.net In such a structure, the dione ends could coordinate to metal centers, building a porous, three-dimensional framework. The thiophene (B33073) unit within the linker could be further functionalized or could itself participate in catalytic processes. Thiophene-functionalized MOFs have been successfully employed as green heterogeneous catalysts in reactions like the Biginelli reaction, demonstrating the viability of this approach. nih.gov While direct synthesis of MOFs using this compound as the primary linker is not yet widely documented, its structural properties make it a promising building block for future research in this area.

While the compound's direct catalytic role is an area of ongoing exploration, this compound is a pivotal precursor in the synthesis of important heterocyclic compounds like chalcones and pyrazoles.

Chalcones: Thiophene-containing chalcones are synthesized through base-catalyzed Claisen-Schmidt condensation. nih.gov In this reaction, a thiophene-based ketone, such as 2-acetylthiophene, reacts with an aromatic aldehyde. Although this compound is not directly used as the ketone component, it serves as a key synthetic intermediate for creating more complex chalcone (B49325) structures. These resulting chalcones, characterized by two aromatic rings joined by an α,β-unsaturated carbonyl system, are themselves precursors to other heterocyclic systems like thiazines. nih.gov

Pyrazolo[3,4-b]pyridines: The β-diketone functionality is a classic starting point for the synthesis of pyrazoles. The reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives leads to the formation of the pyrazole (B372694) ring. This fundamental reaction pathway positions this compound as a valuable starting material for creating thiophene-substituted pyrazoles. These, in turn, can be elaborated into more complex fused heterocyclic systems like pyrazolo[3,4-b]pyridines, a scaffold found in many biologically active molecules. nih.gov The synthesis of these fused rings often involves multi-component reactions where a pyrazole derivative is a key intermediate.

| Target Compound | Synthetic Method | Role of Thiophene-Diketone Moiety | Reference |

|---|---|---|---|

| Thiophene-containing Chalcones | Claisen-Schmidt Condensation | Precursor (via related ketones like 2-acetylthiophene) | nih.gov |

| Thiophene-substituted Pyrazoles | Condensation with Hydrazine | Direct Precursor | nih.gov |

| Pyrazolo[3,4-b]pyridines | Multi-step / Multi-component Synthesis | Intermediate Precursor (via pyrazole formation) | nih.gov |

Materials Science and Advanced Functional Materials

The electronic properties and coordination capability of this compound make it a significant component in the design of advanced materials with specific optical and electronic functions.

Chemical Vapor Deposition (CVD) is a technique used to produce high-purity solid materials and thin films. The process relies on volatile precursor compounds that decompose on a heated substrate. Metal β-diketonate complexes are widely used as CVD precursors due to their volatility and clean decomposition.

Complexes of this compound with various metals can be synthesized to be volatile. The presence of the thiophene ring can influence the volatility and decomposition temperature of the metal complex, potentially offering advantages over more common precursors like acetylacetonates. Although specific industrial applications of this compound as a CVD precursor are not yet established in the reviewed literature, its fundamental chemical properties make it a strong candidate for depositing metal sulfide (B99878) or metal oxide thin films.

One of the most researched applications of this compound is in the field of luminescent materials, particularly as a ligand for lanthanide ions like Europium(III) (Eu³⁺). researchgate.netmdpi.combionano-bg.eu Lanthanide ions exhibit sharp, characteristic emission bands but suffer from very low absorption cross-sections (Laporte-forbidden f-f transitions).

To overcome this, the dione ligand functions as an "antenna." The process, known as the antenna effect or sensitized luminescence, involves several steps:

Absorption: The β-diketonate ligand, with its conjugated π-system, strongly absorbs UV radiation, promoting it to an excited singlet state.

Intersystem Crossing: The excited ligand undergoes efficient intersystem crossing (ISC) to a lower-energy triplet state.

Energy Transfer: The energy from the ligand's triplet state is transferred intramolecularly to the central lanthanide ion, exciting it to one of its resonance energy levels (e.g., the ⁵D₀ state for Eu³⁺).

Luminescence: The excited lanthanide ion then relaxes to its ground state (⁷Fⱼ manifold) by emitting light, resulting in the characteristic, sharp emission lines of the metal. bionano-bg.eu

Research on a closely related fluorinated thienyl-diketonate ligand complexed with Europium(III) has demonstrated very high quantum yields (up to 66%) and bright red emission. bionano-bg.eu The thiophene ring is an integral part of the light-absorbing chromophore, and the diketonate moiety provides a stable coordination site for the metal ion, ensuring efficient energy transfer. The use of ancillary ligands, such as phosphine (B1218219) oxides, can further enhance luminescence by displacing water molecules from the coordination sphere, which would otherwise quench the excited state of the lanthanide ion. mdpi.combionano-bg.eu

| Complex Component | Function | Mechanism | Result |

|---|---|---|---|

| This compound (Ligand) | Antenna / Sensitizer | Absorbs UV light and transfers energy via its triplet state. | Overcomes weak f-f absorption of the lanthanide ion. |

| Europium(III) Ion (Central Metal) | Emitting Center | Accepts energy from the ligand and emits characteristic light. | Produces bright, narrow-band red luminescence. |

| Ancillary Ligands (e.g., TPPO) | Enhancer / Stabilizer | Displaces quenching solvent molecules from the coordination sphere. | Increases luminescence quantum yield and lifetime. |

Analytical Chemistry Methodologies

In analytical chemistry, precision and selectivity are paramount. This compound provides a molecular tool to achieve these goals in the separation and quantification of metal ions.

Solvent extraction is a critical technique for separating and purifying metal ions in hydrometallurgy and analytical chemistry. mdpi.com The effectiveness of this process relies on an organic extractant that can selectively bind to a target metal ion and transport it from an aqueous phase to an immiscible organic phase. researchgate.net this compound, as a β-diketone, is an excellent chelating agent for this purpose. researchgate.net

A particularly powerful application is in the separation of lanthanides, which often coexist in nature and have very similar chemical properties, making their separation challenging. The extraction can be made more efficient and selective through a phenomenon known as synergism. nih.gov In a synergistic system, the β-diketone is used in combination with a neutral donor ligand. The dione neutralizes the charge of the metal ion, while the neutral ligand displaces residual water molecules from the metal's coordination sphere, creating a more hydrophobic complex that is more readily extracted into the organic solvent. semanticscholar.org This approach has been shown to significantly enhance the separation factors between different lanthanide ions. researchgate.net

Table 3: Synergistic Extraction of Lanthanides using a β-Diketone and Neutral Ligand

| Metal Ion Pair | Chelating Agent | Synergist | Separation Factor (SF) |

| Eu/La | HPBI | Phenanthroline | 11.2 |

| Lu/Eu | HPBI | Phenanthroline | 109.6 |

| Eu/La | HTTA | Phenanthroline | 158.5 |

| Lu/Eu | HTTA | Phenanthroline | 2511.9 |

| Data for analogous β-diketone systems (HPBI and HTTA) illustrating the high separation factors achievable for lanthanide ions through synergistic solvent extraction. researchgate.netnih.gov |

Spectrophotometry is a widely used analytical technique for the quantitative determination of trace elements. The method often relies on a reagent that reacts with the analyte to form a colored complex. ajrconline.org The intensity of the color, which is measured as absorbance, is directly proportional to the concentration of the analyte according to the Beer-Lambert law. nih.gov

This compound is well-suited for this role because its β-diketone group forms stable, and often intensely colored, chelate complexes with a variety of metal ions. For instance, its reaction with ions like iron(III) or copper(II) produces a colored solution whose absorbance can be measured at a specific wavelength (λmax) to determine the metal's concentration, even at microgram-per-milliliter levels. cmu.eduresearchgate.net The high stability of these complexes ensures a reliable and reproducible analytical signal, making the compound a sensitive and effective reagent for trace analysis in environmental and biological samples. ajrconline.org

Table 4: Analytical Parameters for a Representative Spectrophotometric Method

| Analyte | Reagent System | λmax | Linear Range (µg/mL) | Limit of Detection (µg/mL) |

| Cu(II) | HPEDN | 500 nm | 0.5 - 10 | 0.2213 |

| This table shows typical parameters for a flow-injection spectrophotometric method for copper determination, illustrating the principles applicable to reagents like this compound. researchgate.net |

Synthetic Organic Chemistry: Building Blocks for Complex Scaffolds

The true versatility of a chemical compound is often demonstrated by its utility as a starting material for creating more complex molecular architectures.

In synthetic organic chemistry, 1,3-dicarbonyl compounds are foundational building blocks for the synthesis of a wide range of heterocyclic systems. This compound is an exemplary precursor for creating polyheterocyclic compounds, which are molecules containing multiple ring structures, at least one of which is a heterocycle.

The two carbonyl groups, separated by a methylene (B1212753) group, provide a reactive 1,3-dielectrophilic center that is primed for cyclocondensation reactions. For example, reaction with hydrazine (H₂N-NH₂) or its derivatives readily yields pyrazoles, which are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. organic-chemistry.orgnih.gov Similarly, reaction with hydroxylamine (B1172632) (H₂N-OH) produces isoxazoles, another important five-membered heterocycle containing adjacent nitrogen and oxygen atoms. scispace.come-journals.in The thiophene ring remains intact during these transformations, allowing for the synthesis of complex scaffolds that merge the properties of the thiophene ring with those of the newly formed pyrazole or isoxazole (B147169) ring. Such structures are of significant interest in medicinal chemistry and materials science. nih.govnih.gov

Table 5: Heterocyclic Systems Synthesized from 1,3-Dione Precursors

| Reagent | Resulting Heterocycle | Key Structural Feature |

| Hydrazine (H₂N-NH₂) | Pyrazole | Five-membered ring with two adjacent nitrogen atoms |

| Hydroxylamine (H₂N-OH) | Isoxazole | Five-membered ring with adjacent nitrogen and oxygen atoms |

| Malononitrile & Sulfur | Substituted Thiophene | Five-membered ring with a sulfur atom |

| Amidines | Pyrimidine | Six-membered ring with two nitrogen atoms at positions 1 and 3 |

| This table illustrates the versatility of the 1,3-dione functional group as a precursor to various important heterocyclic rings. organic-chemistry.orgscispace.come-journals.in |

Chiral Derivatization and Asymmetric Synthesis

The prochiral nature of this compound, arising from the presence of two carbonyl groups that can be selectively reduced or otherwise modified, presents significant opportunities for its application in asymmetric synthesis. The generation of chiral centers from this symmetric precursor is a key strategy for producing enantiomerically enriched building blocks for advanced chemical research.

While direct studies on the chiral derivatization of this compound are not extensively documented, the principles of asymmetric transformations of 1,3-diketones provide a strong basis for its potential in this area. The primary approaches involve the enantioselective reduction of one of the carbonyl groups to yield chiral β-hydroxy ketones or the conversion of the diketone into a chiral ligand for use in asymmetric catalysis.

A notable strategy for the asymmetric transformation of 1,3-diketones is through catalytic hydrogenation. Research has demonstrated the successful palladium-catalyzed hydrogenative desymmetrization of both cyclic and acyclic 1,3-diketones. researchgate.net This method has been shown to produce chiral trans-β-hydroxy ketones with high levels of enantioselectivity and diastereoselectivity. researchgate.net The control of stereochemistry in these reactions is influenced by the interaction between the catalyst and the substrate. researchgate.net Although specific examples with this compound are not detailed, the established success with other 1,3-diketones suggests a promising avenue for producing chiral β-hydroxy ketones from this thiophene derivative.

Another approach to generating chiral molecules from 1,3-diketones is through stereoselective reduction to the corresponding 1,3-diols. Studies have shown that the reduction of 1,3-diketones using sodium borohydride (B1222165) in the presence of a chiral auxiliary, such as bovine or human albumin, can proceed with high stereoselectivity to yield anti-1,3-diols. rsc.org The protein environment directs the approach of the reducing agent to the carbonyl groups, thereby controlling the stereochemical outcome. rsc.org This methodology has been successfully applied to aromatic 1,3-diketones, indicating its potential applicability to this compound. rsc.org

The resulting chiral β-hydroxy ketones and 1,3-diols are valuable intermediates in organic synthesis. Chiral β-hydroxy ketones, for instance, are precursors to a wide array of more complex chiral molecules. researchgate.net Similarly, chiral 1,3-diols are important structural motifs found in numerous natural products and can serve as versatile chiral building blocks in the synthesis of pharmaceuticals and other bioactive compounds. nih.gov

Furthermore, 1,3-diketones can serve as precursors for the synthesis of chiral ligands for asymmetric catalysis. While direct synthesis of chiral ligands from this compound is not prominently reported, the general reactivity of β-diketones allows for their condensation with chiral amines or alcohols to form chiral Schiff base or enamine ligands. These ligands can then be complexed with various transition metals to create catalysts for a range of asymmetric transformations.

The following tables summarize representative results for the asymmetric reduction of other 1,3-diketones, illustrating the potential for achieving high stereoselectivity in transformations analogous to those that could be applied to this compound.

Table 1: Examples of Asymmetric Reduction of 1,3-Diketones

| Substrate | Catalyst/Reagent | Product | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|

| 1,3-Indanediones | Palladium Complex | trans-β-Hydroxy Ketones | - | High | researchgate.net |

| 1-Aryl-1,3-butanediones | NaBH₄ / Bovine Albumin | anti-1,3-Diols | up to 96% d.e. | - | rsc.org |

| Various Aldehydes (for Aldol) | Proline-derived organocatalyst | Chiral 1,3-Keto Alcohols | - | >99% e.e. | nih.gov |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| β-hydroxy ketones |

| 1,3-diols |

| Sodium borohydride |

| Bovine albumin |

| Human albumin |

| Palladium |

| Proline |

Biological Activity and Mechanistic Investigations of 1 Thiophen 2 Yl Butane 1,3 Dione and Its Derivatives

Antimicrobial Research: Efficacy and Mechanism of Action

Derivatives of 1-(thiophen-2-yl)butane-1,3-dione have emerged as a promising class of antimicrobial agents, with studies revealing their effectiveness against a range of pathogenic bacteria, including drug-resistant strains. The research highlights their potential to combat the growing threat of antibiotic resistance.

Studies Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli, MRSA)

Thiophene (B33073) derivatives have shown considerable in vitro activity against various bacterial species. nih.gov Notably, certain thiophene-based compounds have demonstrated good efficacy against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant variant (MRSA). nih.govnih.gov For instance, a thiophenyl-pyrimidine derivative exhibited potent antibacterial action against MRSA, with its efficacy being higher than that of conventional antibiotics like vancomycin (B549263) and methicillin (B1676495) in specific tests. nih.gov The antibacterial spectrum of these compounds often shows a stronger effect on Gram-positive strains compared to Gram-negative bacteria like Escherichia coli. nih.gov This difference is potentially due to the structural variations in the bacterial cell wall, where the outer membrane of Gram-negative bacteria may impede the compound's penetration. nih.gov

The time-kill curve assays for some thiophene derivatives have confirmed their bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. nih.gov The introduction of specific substituents on the thiophene ring has been shown to be critical for enhancing antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected Thiophene Derivatives

| Compound/Derivative | Target Organism | Activity | Source |

|---|---|---|---|

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VREs) | Strong antibacterial activity | nih.gov |

| Thiophene derivatives (general) | Staphylococcus aureus, S. epidermidis, Bacillus subtilis | Good in vitro activity | nih.gov |

| Thiophene derivatives (4 and 8) | Colistin-Resistant A. baumannii and E. coli | Bactericidal effects | nih.gov |

| Substituted thiophene derivatives | o-derivatives more potent than m or p-derivatives | Varied MIC values | nih.gov |

This table is for illustrative purposes and synthesizes data from multiple sources. Specific MIC values should be consulted in the primary literature.

Investigation of Membrane Damage and Electron Transport Chain Inhibition

The mechanisms underlying the antibacterial action of thiophene derivatives are multifaceted. One key area of investigation is their ability to disrupt the bacterial cell membrane. Studies have shown that treatment with certain thiophene compounds leads to increased membrane permeabilization in bacteria. nih.govmedchemexpress.com This damage to the cell membrane can disrupt essential cellular processes and lead to cell death.

Furthermore, some thiophene-containing compounds are known to interfere with the bacterial electron transport chain. nih.gov For example, 4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione (TTB), a related compound, has been identified as an inhibitor of succinate (B1194679) oxidation in the membranes of Micrococcus denitrificans. nih.gov While less potent than the fungicide carboxin (B1668433) in this particular study, it demonstrates the potential for thienyl-butanedione structures to target and inhibit crucial respiratory enzymes. nih.gov This inhibition of the electron transport chain can deprive the bacterial cell of energy, ultimately leading to its demise. Some phenazine (B1670421) compounds, which share some functional similarities in electron shuttling, are known to abstract electrons from the transport chain, causing cytotoxic effects. nih.gov

Anticancer and Antitumor Research: Pathways and Potential